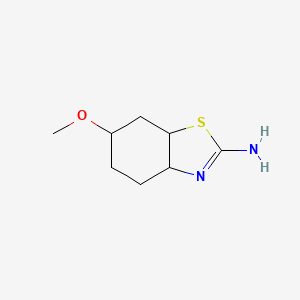
6-methoxy-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TMA-2 and is a derivative of the phenethylamine family of compounds. TMA-2 has been found to have a range of biochemical and physiological effects, making it an interesting compound for further investigation.
作用機序
The exact mechanism of action of TMA-2 is not fully understood, but it is thought to act as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in a range of physiological processes, including mood regulation and perception.
Biochemical and Physiological Effects:
TMA-2 has been found to have a range of biochemical and physiological effects, including increasing heart rate and blood pressure, dilating pupils, and increasing body temperature. It has also been found to have psychoactive effects, including altered perception, mood, and cognitive function.
実験室実験の利点と制限
TMA-2 has a number of advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has a number of limitations, including its potential for toxicity and the need for careful handling and storage.
将来の方向性
There are a number of potential future directions for research on TMA-2. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the serotonin system and its role in various physiological processes. Further research is needed to fully understand the potential applications of TMA-2 and its mechanism of action.
合成法
The synthesis of TMA-2 involves the reaction of 2-aminothiophenol with 3,4-methylenedioxyphenylpropan-2-one in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to yield the final compound.
科学的研究の応用
TMA-2 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including stimulating the release of neurotransmitters such as serotonin and dopamine.
特性
IUPAC Name |
6-methoxy-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h5-7H,2-4H2,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNCYHQZQCNBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2C(C1)SC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
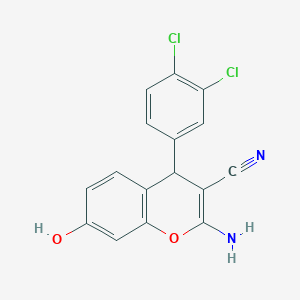
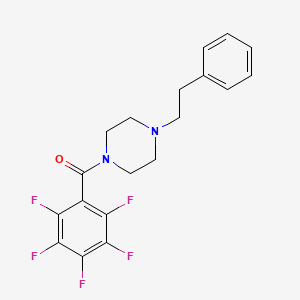
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B4996859.png)
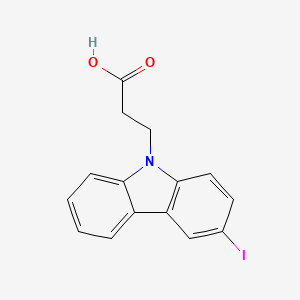
![N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4996868.png)
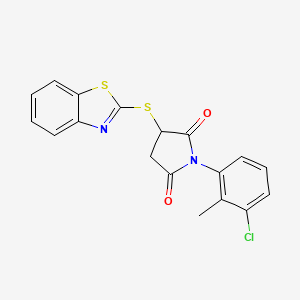
![2-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4996895.png)
![3-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4996901.png)
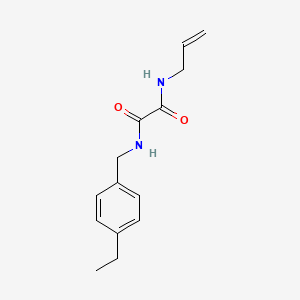
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996911.png)
![(3S*)-4-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4996924.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996932.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4996946.png)